1-(2-Nitrophenyl)-3,5-diphenylpyrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H15N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)20-14-8-7-13-19(20)23-21(17-11-5-2-6-12-17)15-18(22-23)16-9-3-1-4-10-16/h1-15H |
InChI Key |
GNLICTYLXXPFLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Contextualization of Pyrazole Chemistry in Modern Research
Pyrazole (B372694), a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of modern chemical research. The versatility of the pyrazole ring, allowing for substitutions at various positions, has led to the development of a vast library of derivatives with a wide array of chemical and physical properties. researchgate.net
In contemporary research, pyrazole derivatives are of paramount importance in several key disciplines:
Medicinal Chemistry : The pyrazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Many clinically approved drugs incorporate the pyrazole moiety, and ongoing research continues to explore new pyrazole-based compounds for their potential as therapeutic agents. These compounds have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. scholarsresearchlibrary.com
Agrochemicals : The biological activity of pyrazole derivatives extends to agriculture, where they have been developed as effective herbicides, insecticides, and fungicides.
Materials Science : The unique photophysical properties of certain pyrazole derivatives have led to their investigation in materials science. They have been explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as ligands in the synthesis of metal-organic frameworks (MOFs).
The synthesis of the pyrazole core is well-documented, with the Knorr pyrazole synthesis, first reported in 1883, remaining a cornerstone. This reaction typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net Modern synthetic methodologies have expanded upon this, offering greater control over regioselectivity and functional group tolerance. A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, also known as chalcones, with hydrazine derivatives. amazonaws.com
Significance of 1 2 Nitrophenyl 3,5 Diphenylpyrazole Within the Pyrazole Family
The defining feature of this particular derivative is the 2-nitrophenyl group attached to the N1 position of the pyrazole (B372694) ring. The nitro group (NO2) is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the molecule. This electronic modification can influence its reactivity, binding affinity to biological targets, and photophysical properties. The ortho-position of the nitro group on the phenyl ring can also introduce steric effects that may dictate the molecule's preferred conformation.
The presence of the nitrophenyl moiety is particularly significant in the context of medicinal chemistry. Nitroaromatic compounds are a known class of bioactive molecules, and their incorporation into the pyrazole scaffold has been a strategy in the design of novel therapeutic agents. Specifically, research into nitrophenyl-substituted pyrazoles has pointed towards their potential as anticancer agents. nih.gov
Overview of Key Research Avenues for the Compound
Direct N-Arylation Approaches
Direct N-arylation involves the reaction of a pyrazole, in this case, 3,5-diphenylpyrazole (B73989), with an activated aryl halide. This method is a powerful tool for introducing various aryl groups onto the pyrazole nitrogen. The pyrazole anion, generated in situ with a base, acts as a nucleophile, attacking the electron-deficient aryl halide.
Classical Heating Protocols for N-Arylation
Conventional synthesis of N-arylpyrazoles often relies on classical heating methods. semanticscholar.org These protocols typically involve reacting the N-unsubstituted pyrazole with an aryl halide in the presence of a base and a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). semanticscholar.org For the synthesis of this compound, 3,5-diphenylpyrazole is reacted with 2-fluoronitrobenzene. The use of a base such as potassium tert-butoxide is common to facilitate the deprotonation of the pyrazole nitrogen. semanticscholar.org
The reaction mixture is heated for several hours to ensure completion. While effective, these methods can require long reaction times and high temperatures, which may not be suitable for sensitive substrates.
Microwave-Assisted N-Arylation Techniques
Microwave-assisted organic synthesis has emerged as a highly efficient alternative to classical heating. ijpsjournal.com This technique utilizes microwave radiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner product profiles. ijpsjournal.comrsc.org
In the context of synthesizing this compound, the direct N-arylation of 3,5-diphenylpyrazole with 2-fluoronitrobenzene can be performed efficiently under microwave irradiation. semanticscholar.org The reaction, carried out in DMSO with a suitable base, demonstrates the advantages of this technology. semanticscholar.org Solvent-free microwave conditions have also been explored, although in some cases, a few drops of a high-dielectric solvent like DMSO are necessary to facilitate the reaction. researchgate.net The application of microwave irradiation is a key component of green chemistry, offering benefits such as reduced energy consumption and the potential for solvent-free reactions. ijpsjournal.comrsc.org
A comparative study highlights the efficiency of microwave-assisted N-arylation over classical heating for the synthesis of this compound from 3,5-diphenylpyrazole and 2-fluoronitrobenzene in DMSO.
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Classical Heating | 1 hour | 94 |
| Microwave Irradiation | 3 minutes | 96 |
Regioselectivity Considerations in N-Arylation
A critical aspect of the N-arylation of unsymmetrically substituted pyrazoles is regioselectivity. Since the pyrazole ring contains two nitrogen atoms, arylation can potentially occur at either N1 or N2, leading to a mixture of regioisomers. semanticscholar.org However, in the case of 3,5-disubstituted pyrazoles like 3,5-diphenylpyrazole, the two nitrogen atoms are equivalent, so only one product is formed.
For unsymmetrical pyrazoles (e.g., 3-aryl-5-alkylpyrazoles), the regioselectivity is influenced by steric and electronic factors. semanticscholar.org The choice of base, solvent, and reaction conditions can dictate which nitrogen atom is preferentially arylated. acs.orgresearchgate.net Studies have shown that direct N-arylation of 3,5-disubstituted-pyrazoles with reagents like 2-fluoronitrobenzene in DMSO regioselectively affords the N1-arylated product in excellent yields, avoiding the formation of isomeric mixtures. semanticscholar.org The ability to control the site of substitution is crucial for the unambiguous synthesis of specific N-arylpyrazole isomers. acs.org
Cyclocondensation Strategies in Pyrazole Synthesis
Cyclocondensation reactions are a foundational approach to synthesizing the pyrazole core. These methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a compound containing two electrophilic centers, leading to ring formation.
Reaction of Hydrazines with 1,3-Dicarbonyl Compounds
The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org To synthesize this compound via this route, the required precursors are 2-nitrophenylhydrazine (B1229437) and 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane). researchgate.net
The reaction proceeds by an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol, often with acid catalysis. researchgate.net This method is highly versatile and allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and dicarbonyl components. beilstein-journals.org
| Hydrazine Component | 1,3-Dicarbonyl Component | Product |
|---|---|---|
| 2-Nitrophenylhydrazine | 1,3-Diphenyl-1,3-propanedione | This compound |
Cyclocondensation of Hydrazines with α,β-Ethylenic Ketones
Another important cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated ketones (chalcones). researchgate.netnih.gov For the target compound, this would involve the reaction of 2-nitrophenylhydrazine with an appropriately substituted chalcone. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system. nih.gov This is followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. researchgate.netnih.gov
Often, this reaction yields a pyrazoline (a dihydropyrazole) as the initial cyclized product. nih.gov The pyrazoline can then be oxidized to the corresponding pyrazole in a separate step or, in some cases, aromatization occurs spontaneously under the reaction conditions. nih.gov This pathway provides a valuable alternative to the Knorr synthesis, particularly when the required 1,3-dicarbonyl compounds are not readily accessible. researchgate.net
1,3-Dipolar Cycloaddition Reactions Leading to Pyrazole Formation
The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is usually an alkene or an alkyne.
In the context of synthesizing 1,3,5-trisubstituted pyrazoles, a common approach involves the in situ generation of a nitrile imine from a hydrazonoyl halide in the presence of a base. This reactive intermediate then undergoes a cycloaddition reaction with a suitable dipolarophile. For the synthesis of a compound like this compound, a plausible route would involve the reaction of diphenylnitrilimine (generated from N-phenylbenzohydrazonoyl chloride) with a dipolarophile containing the 2-nitrophenyl group.
While a direct example for the target molecule is not extensively detailed, the general applicability of this method is well-established. For instance, the reaction of various hydrazonyl chlorides with different dipolarophiles consistently yields highly substituted pyrazoles. The regioselectivity of the cycloaddition is a key aspect, and it is influenced by both electronic and steric factors of the substituents on the nitrile imine and the dipolarophile.
A representative example of a 1,3-dipolar cycloaddition for the synthesis of a 1,3,5-trisubstituted pyrazole is the reaction of a hydrazonoyl chloride with an enamine, which proceeds through a pyrazoline intermediate that subsequently eliminates a secondary amine to afford the aromatic pyrazole.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)benzohydrazonoyl chloride | 1-(1-pyrrolidinyl)cyclohexene | Triethylamine | Benzene | 1-(4-chlorophenyl)-3-phenyl-4,5,6,7-tetrahydro-1H-indazole | 85 |
| N-phenylbenzohydrazonoyl chloride | 1-morpholinocyclopentene | Triethylamine | Toluene | 1,3-diphenyl-1,4,5,6-tetrahydropentaleno[1,2-c]pyrazole | 78 |
Multicomponent Reaction (MCR) Approaches for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a one-pot fashion. For the synthesis of N-arylpyrazoles, MCRs offer the advantage of rapidly assembling the pyrazole core with the desired substitution pattern.
A common MCR approach for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. To synthesize this compound, a plausible three-component reaction would involve 1,3-diphenyl-1,3-propanedione, 2-nitrophenylhydrazine, and a suitable third component, although a more direct two-component condensation of the diketone and hydrazine is the most straightforward method.
Another versatile MCR strategy involves the reaction of an α,β-unsaturated ketone (a chalcone), a hydrazine, and an oxidizing agent. In this case, 1,3-diphenyl-2-propen-1-one (chalcone) would react with 2-nitrophenylhydrazine to form the corresponding pyrazoline, which is then oxidized in situ to the pyrazole.
Table 2: Multicomponent Synthesis of Substituted Pyrazoles
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | - | Acetic Acid | 1,3,5-Triphenylpyrazole | 92 |
| Benzaldehyde | Acetophenone | Phenylhydrazine | (not specified) | 1,3,5-Triphenylpyrazole | (not specified) |
| Chalcone | 2,4-Dinitrophenylhydrazine | - | HCl/Ethanol (Microwave) | 1-(2,4-dinitrophenyl)-3,5-diphenyl-4,5-dihydropyrazole | High |
Catalytic Systems in Pyrazole Synthesis
Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. In the synthesis of N-arylpyrazoles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are of significant importance.
This methodology allows for the direct N-arylation of a pre-formed pyrazole ring with an aryl halide or triflate. For the synthesis of this compound, this would involve the coupling of 3,5-diphenylpyrazole with a suitable 2-nitrophenyl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-bromo-2-nitrobenzene, in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, as they influence the reaction rate, yield, and functional group tolerance. Copper-catalyzed N-arylation (Ullmann condensation) represents an older but still relevant alternative to palladium-based systems.
Table 3: Catalytic N-Arylation for the Synthesis of N-Arylpyrazoles
| Pyrazole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole | 4-Bromotoluene | Pd(OAc)2 | XPhos | K3PO4 | t-BuOH | 1-(4-Tolyl)-3,5-dimethylpyrazole | 85 |
| Pyrazole | 1-Iodo-4-nitrobenzene | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 1-(4-Nitrophenyl)pyrazole | 78 |
| 3,5-Diphenylpyrazole | 1-Fluoro-2-nitrobenzene | (Not specified) | (Not specified) | (Not specified) | (Not specified) | This compound | (Plausible route) |
Conversion from Pyrazolines to Pyrazoles via Oxidation
The synthesis of pyrazoles can often be achieved through a two-step process where a pyrazoline (4,5-dihydropyrazole) is first synthesized and subsequently oxidized to the corresponding aromatic pyrazole. This approach is particularly useful when the pyrazoline is readily accessible, for example, from the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine.
For the synthesis of this compound, the precursor 1-(2-nitrophenyl)-3,5-diphenylpyrazoline would be formed by the cyclocondensation of 1,3-diphenyl-2-propen-1-one with 2-nitrophenylhydrazine. The subsequent dehydrogenation (oxidation) of the pyrazoline introduces the double bond within the five-membered ring, leading to the aromatic pyrazole.
A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), lead tetraacetate, and milder, more selective reagents such as iodine in the presence of a base or simply air in a suitable solvent.
Table 4: Oxidation of Pyrazolines to Pyrazoles
| Pyrazoline Substrate | Oxidizing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1,3,5-Triphenyl-2-pyrazoline | MnO₂ | Chloroform | 1,3,5-Triphenylpyrazole | 80 |
| 1-(4-Methoxyphenyl)-3,5-diphenyl-2-pyrazoline | I₂ / Acetic Acid | Acetic Acid | 1-(4-Methoxyphenyl)-3,5-diphenylpyrazole | 90 |
| 1-(2-Nitrophenyl)-3,5-diphenylpyrazoline | (Various) | (Various) | This compound | (Plausible route) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The protons of the two phenyl rings at positions 3 and 5 are expected to appear as complex multiplets in the aromatic region, typically between δ 7.20 and 7.80 ppm. The protons of the 2-nitrophenyl group at the N1 position will also resonate in this region but are expected to be shifted further downfield due to the strong electron-withdrawing effect of the nitro group. Specifically, the proton ortho to the nitro group would be the most deshielded. A distinguishing feature is the singlet corresponding to the C4-H of the pyrazole ring, which is anticipated to appear around δ 6.8-7.0 ppm nih.gov.
A hypothetical ¹H NMR data table is presented below, based on analyses of similar structures rsc.orgrsc.org.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.2 - 7.8 | m | 13H | Aromatic H (Phenyl & Nitrophenyl rings) |
| ~ 6.9 | s | 1H | Pyrazole C4-H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.
The C3 and C5 carbons of the pyrazole ring, being attached to phenyl groups, are expected to resonate at approximately δ 152 and δ 145 ppm, respectively. The C4 carbon of the pyrazole ring is expected at a higher field, around δ 106-110 ppm nih.gov. The carbons of the phenyl rings will appear in the typical aromatic range of δ 125-140 ppm. The carbon atom of the nitrophenyl ring attached to the nitro group (C-NO₂) is significantly deshielded and may appear around δ 148 ppm spectrabase.comchemicalbook.com.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | Pyrazole C3 |
| ~ 148 | Aromatic C-NO₂ |
| ~ 145 | Pyrazole C5 |
| ~ 125 - 140 | Aromatic C (Phenyl & Nitrophenyl rings) |
| ~ 108 | Pyrazole C4 |
Due to steric hindrance between the ortho-substituted nitrophenyl ring and the pyrazole core, as well as the phenyl rings at C3 and C5, restricted rotation around the N-C and C-C single bonds is expected. This can lead to the existence of different conformers (atropisomers) that may be in slow exchange on the NMR timescale.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1510-1560 cm⁻¹ and 1320-1360 cm⁻¹, respectively mdpi.com. Other significant peaks include the C=N and C=C stretching vibrations of the pyrazole and aromatic rings in the 1450-1610 cm⁻¹ range, and the C-H stretching vibrations of the aromatic rings just above 3000 cm⁻¹ rsc.org.
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 - 3150 | C-H Stretch | Aromatic |
| ~ 1590 - 1610 | C=N Stretch | Pyrazole Ring |
| ~ 1520 - 1550 | Asymmetric N-O Stretch | Nitro (NO₂) |
| ~ 1450 - 1500 | C=C Stretch | Aromatic Rings |
| ~ 1330 - 1350 | Symmetric N-O Stretch | Nitro (NO₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₂₁H₁₅N₃O₂), the molecular weight is 353.37 g/mol . In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 353 or 354, respectively.
The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway for nitrophenyl compounds is the loss of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), followed by the loss of carbon monoxide (CO, 28 Da) researchgate.netlibretexts.org. Other expected fragments would arise from the cleavage of the phenyl groups (C₆H₅, 77 Da) and the pyrazole ring itself.
A table outlining plausible mass spectrometry fragments is shown below.
| m/z Value | Possible Fragment Ion |
| 353 | [M]⁺, Molecular Ion |
| 307 | [M - NO₂]⁺ |
| 276 | [M - C₆H₅]⁺ |
| 119 | [C₈H₅N₂]⁺ (Phenylpyrazole fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This technique is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the proposed molecular formula.
The molecular formula for this compound is C₂₁H₁₅N₃O₂. The theoretical elemental composition can be calculated as follows:
Molecular Weight: 353.37 g/mol
Carbon (C): (21 * 12.011) / 353.37 * 100% = 71.37%
Hydrogen (H): (15 * 1.008) / 353.37 * 100% = 4.28%
Nitrogen (N): (3 * 14.007) / 353.37 * 100% = 11.89%
Oxygen (O): (2 * 15.999) / 353.37 * 100% = 12.46%
An experimental result from an elemental analyzer that falls within a narrow margin (typically ±0.4%) of these theoretical values provides strong evidence for the correctness of the assigned molecular formula uga.eduthermofisher.com.
| Element | Theoretical Percentage (%) |
| Carbon | 71.37 |
| Hydrogen | 4.28 |
| Nitrogen | 11.89 |
X-ray Crystallography
The crystalline structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole has been determined through single-crystal X-ray diffraction, revealing intricate details of its three-dimensional architecture. nih.govnih.gov This analysis is fundamental to understanding the molecule's conformation, stability, and intermolecular interactions in the solid state.
In the solid state, the molecule adopts a non-planar conformation. The central pyrazole ring serves as a scaffold for the three appended phenyl rings, each of which is oriented at a significant dihedral angle relative to the heterocyclic core. The phenyl rings at the C3 and C5 positions of the pyrazole are twisted with respect to the pyrazole plane, exhibiting dihedral angles of 39.61(8)° and 9.4(1)°, respectively. nih.govnih.gov The 2,4-dinitrophenyl ring at the N1 position is also substantially twisted out of the pyrazole plane, with a dihedral angle of 46.95(5)°. nih.govnih.gov This twisted arrangement minimizes steric hindrance between the bulky phenyl and nitrophenyl substituents.
The bond lengths and angles within the pyrazole ring are consistent with its aromatic character. The geometry around the nitrogen atoms of the pyrazole ring and the attached carbon atoms of the phenyl rings reflects sp2 hybridization.
Interactive Data Table: Selected Dihedral Angles in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole
| Interacting Planes | Dihedral Angle (°) | Reference |
| Pyrazole Ring and C3-Phenyl Ring | 39.61(8) | nih.govnih.gov |
| Pyrazole Ring and C5-Phenyl Ring | 9.4(1) | nih.govnih.gov |
| Pyrazole Ring and N1-(2,4-dinitrophenyl) Ring | 46.95(5) | nih.govnih.gov |
Crystal Packing Patterns and Supramolecular Assemblies
The individual molecules of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole assemble in the crystal lattice to form well-defined supramolecular structures. The crystal packing is characterized by the formation of helical stacks of molecules that propagate along the a-axis of the orthorhombic unit cell. nih.govnih.gov This arrangement is primarily guided by a network of weak intermolecular interactions.
The stability of the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole is attributed to a combination of weak intermolecular forces. Notably, weak C-H···O hydrogen bonds are observed, which link the molecules into the helical stacks. nih.govnih.gov In these interactions, a hydrogen atom from a phenyl ring acts as a donor to an oxygen atom of a nitro group on an adjacent molecule.
Interactive Data Table: Hydrogen Bond Geometry in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Reference |
| C21-H21···O1 | d | d | d | d | x+1/2, -y+1/2, -z+1 | nih.gov |
Specific geometric data for the C-H···O interaction was not provided in the abstract, but its presence was noted.
Influence of the Nitro Group on Solid-State Structure
The nitro group is a powerful electron-withdrawing and hydrogen-bond-accepting moiety, which significantly influences the electronic properties and intermolecular interactions of the molecule. In the case of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the nitro groups are key participants in the C-H···O hydrogen bonds that direct the crystal packing. nih.govnih.gov
The presence of the nitro group on the N-phenyl ring also has a profound effect on the molecule's conformation. The significant twist of the nitrophenyl ring relative to the pyrazole ring is a strategy to alleviate the steric strain that would arise from a more planar arrangement, particularly due to the ortho-nitro group. nih.govnih.gov
Reactivity and Chemical Transformations of 1 2 Nitrophenyl 3,5 Diphenylpyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Moieties
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. nih.gov However, the presence of the strongly deactivating 2-nitrophenyl group at the N1 position significantly influences the reactivity of the pyrazole core.
In the case of 1-phenylpyrazoles, the conditions of the electrophilic substitution reaction can determine the site of substitution. nih.gov Under neutral or weakly acidic conditions, substitution tends to occur at the C4 position of the pyrazole ring. Conversely, under strongly acidic conditions, the pyrazole nitrogen can be protonated, leading to the deactivation of the pyrazole ring towards electrophilic attack. In such cases, substitution may be directed to the N-phenyl ring.
For 1-(2-nitrophenyl)-3,5-diphenylpyrazole, the 2-nitrophenyl group is already strongly deactivated by the nitro group, making further electrophilic substitution on this ring highly unlikely. The phenyl groups at C3 and C5 are also potential sites for electrophilic substitution, which would typically occur at the ortho- and para-positions. However, the C4 position of the pyrazole ring remains the most probable site for electrophilic attack under suitable conditions.
| Reagent/Conditions | Expected Major Product | Reference (for analogous systems) |
| Br₂ in CCl₄ | 4-Bromo-1-(2-nitrophenyl)-3,5-diphenylpyrazole | nih.gov |
| HNO₃/H₂SO₄ | Likely complex mixture or no reaction due to deactivation | nih.gov |
| Ac₂O/HNO₃ | 4-Nitro-1-(2-nitrophenyl)-3,5-diphenylpyrazole | nih.gov |
Reactions Under Basic Conditions and Product Characterization
The presence of the acidic proton at the C4 position of the pyrazole ring, along with the electron-withdrawing nature of the N-nitrophenyl group, makes this compound susceptible to reactions under basic conditions. While specific studies on this compound are limited, related structures suggest that deprotonation at C4 can lead to the formation of a stabilized carbanion. This intermediate can then participate in various subsequent reactions.
Furthermore, strong basic conditions can potentially lead to nucleophilic aromatic substitution on the 2-nitrophenyl ring, where the nitro group can be displaced by a nucleophile. However, such reactions typically require harsh conditions.
Recent research on nitrophenylpyrazoles has shown that they can be used to synthesize Schiff bases under basic conditions, catalyzed by a few drops of acetic acid. For instance, (E)-N-(3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-((E)-styryl)phenyl)methanimine was synthesized from the corresponding aminopyrazole and aldehyde. mdpi.com This indicates that the pyrazole core and the nitrophenyl group are stable under these conditions, allowing for functionalization at other positions.
| Base | Potential Reaction Pathway | Product Type | Reference (for analogous systems) |
| Strong non-nucleophilic base (e.g., NaH) | Deprotonation at C4 | Pyrazole-4-carbanion | General chemical principles |
| Strong nucleophilic base (e.g., NaOH, high temp.) | Nucleophilic aromatic substitution | 1-(2-Hydroxyphenyl)-3,5-diphenylpyrazole | General chemical principles |
| Amine/Aldehyde with catalytic acid | Condensation at a suitable functional group | Schiff base | mdpi.com |
Intramolecular Cyclization Pathways (e.g., Nitrene-Mediated Cyclization)
A key reactive pathway for this compound involves the intramolecular cyclization of the nitro group. This is a well-documented reaction for many ortho-nitrophenyl substituted heterocycles and often proceeds through a nitrene intermediate. The reduction of the nitro group, for example with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) or through catalytic hydrogenation, can lead to the in-situ formation of an amino group, which can then undergo intramolecular cyclization. rsc.org
A notable example is the sodium dithionite-mediated tandem chemoselective reductive cyclization of 5-(2-nitrophenyl)-1H-pyrazoles with aldehydes or carbon disulfide to afford pyrazolo[1,5-c]quinazolines. rsc.org This transformation involves the reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization. A similar pathway can be envisioned for this compound, which would lead to the formation of a pyrazolo[1,5-c]quinazoline (B1257617) skeleton.
This type of cyclization can also be achieved under thermal or photochemical conditions, often proceeding via a nitrene intermediate generated from the deoxygenation of the nitro group. This reactive intermediate can then insert into a C-H bond on the adjacent pyrazole or phenyl ring.
| Reagent/Conditions | Intermediate | Product | Reference |
| Na₂S₂O₄, Aldehyde | 2-Aminophenylpyrazole | Pyrazolo[1,5-c]quinazoline derivative | rsc.org |
| Triethyl phosphite, heat | Nitrene | Indazole derivative (by analogy) | nih.gov |
Functionalization and Derivatization Strategies for Structural Modification
The structural framework of this compound offers several avenues for functionalization and derivatization. These modifications can be targeted at the pyrazole core, the N-nitrophenyl ring, or the C-phenyl rings.
At the Pyrazole Ring: As discussed, the C4 position is a prime site for electrophilic substitution, allowing for the introduction of halogens, nitro groups, and other functionalities.
At the Nitrophenyl Ring: The nitro group can be reduced to an amino group, which serves as a versatile handle for a wide range of transformations, including diazotization, acylation, and the formation of Schiff bases. mdpi.comrsc.org
At the Phenyl Rings: The phenyl groups at C3 and C5 can be functionalized through standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the pyrazole ring on these phenyl groups would need to be considered.
Synthesis of Derivatives: A variety of 1,3,5-trisubstituted pyrazole derivatives have been synthesized, often starting from chalcones and hydrazines. tsijournals.comresearchgate.net These methods allow for the introduction of diverse substituents on the phenyl rings prior to the formation of the pyrazole core. For instance, 1,3,5-triaryl pyrazole derivatives have been synthesized in a two-step reaction involving the initial formation of a pyrazoline followed by oxidative aromatization. researchgate.net
Ring-Opening and Ring-Closing Metathesis Reactions in Pyrazole Systems
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of fused heterocyclic systems. In the context of pyrazoles, RCM can be employed to construct rings fused to the pyrazole core. This typically involves the synthesis of a pyrazole derivative bearing two alkenyl side chains, which then undergo intramolecular metathesis in the presence of a suitable catalyst, such as a Grubbs' catalyst. For example, 2,6-dihydropyrano[2,3-c]pyrazole ring systems have been synthesized using RCM as a key step. ktu.edu
While ring-opening metathesis (ROM) is less common for aromatic systems due to their inherent stability, recent advances have shown the feasibility of aromatic ring-opening metathesis (ArROM) for certain aromatic and heteroaromatic rings. chemrxiv.org However, there are currently no specific reports of ring-opening metathesis being applied to this compound. The high stability of the pyrazole and phenyl rings would likely make such a reaction challenging under standard metathesis conditions. The application of ROMP (Ring-Opening Metathesis Polymerization) is also a possibility for strained cyclic olefins containing a pyrazole moiety, but this is not directly applicable to the starting compound . wikipedia.org
Theoretical and Computational Chemistry Studies of 1 2 Nitrophenyl 3,5 Diphenylpyrazole
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the electronic properties of molecules. For 1-(2-Nitrophenyl)-3,5-diphenylpyrazole, these calculations provide a detailed picture of its molecular orbital landscape.
Energy Level Determination of Molecular Orbitals
Theoretical calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been utilized to determine the energies of the molecular orbitals of pyrazole (B372694) derivatives. These calculations reveal the distribution and energy levels of electrons within the molecule, which are crucial for understanding its stability and reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In studies of similar pyrazole derivatives, the HOMO is typically localized over the pyrazole ring and the adjacent phenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the nitrophenyl group, highlighting its electron-accepting nature and the likely site for nucleophilic attack. The energy gap for related pyrazoles has been calculated to be around 3.8 eV, suggesting good stability.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interactions. The regions around the hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue), while the pyrazole and phenyl rings themselves would show a more neutral to slightly negative potential. This analysis helps in understanding the sites where the molecule is most likely to interact with other species.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions in the crystalline state. By partitioning the crystal space into regions defined by the electron distribution of the pro-molecule, it provides insights into the types and relative importance of different intermolecular contacts.
The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts of van der Waals separation.
A 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For pyrazole derivatives, H···H contacts typically constitute the largest percentage of the Hirshfeld surface, indicating the prevalence of van der Waals forces. Other significant interactions often include C···H/H···C and O···H/H···O contacts, with the latter being particularly important in the case of this compound due to the presence of the nitro group.
Computational Investigations into Proton Transfer and Tautomerism
While this compound itself is not prone to the common keto-enol tautomerism seen in some pyrazole derivatives, computational studies can be employed to investigate potential proton transfer scenarios, especially in the presence of other reactive species or in its protonated form. Theoretical calculations can map the potential energy surface for proton transfer, identifying transition states and activation barriers. This information is crucial for understanding reaction mechanisms where protonation or deprotonation of the pyrazole ring might be an initial step.
Theoretical Prediction of Chemical Reactivity Sites
Beyond the qualitative predictions from HOMO-LUMO and MEP analyses, DFT can be used to calculate various chemical reactivity descriptors. These parameters, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.
Key reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
For related pyrazole compounds, these descriptors have been calculated using the energies of the HOMO and LUMO. The electrophilicity index, in particular, helps to classify the molecule on a scale of electrophilicity, providing a more nuanced understanding of its reactivity than MEP analysis alone.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness (S) | 1/(2η) | Data not available |
Computational Modeling of Conformational Landscapes
The conformational landscape of this compound is primarily defined by the rotational degrees of freedom of the phenyl and nitrophenyl substituents relative to the central pyrazole ring. Computational modeling is an essential tool for exploring this landscape, identifying stable conformers, and determining the energy barriers between them.
Methodologies such as molecular mechanics and quantum mechanical calculations are employed to map the potential energy surface of the molecule. For instance, in a related study on a seven-membered nitrogen heterocycle, 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, the conformational space was explored by systematically varying the dihedral angles of the substituents. researchgate.net A similar approach for this compound would involve rotating the 2-nitrophenyl group and the two phenyl groups at positions 3 and 5 of the pyrazole ring.
The angle between the pyrazole ring and the 2-nitrophenyl group.
The angles between the pyrazole ring and the phenyl groups at C3 and C5.
The steric hindrance and electronic interactions between the ortho-nitro group and the adjacent phenyl group at the C5 position of the pyrazole are expected to be significant factors in determining the most stable conformations. It is anticipated that the most stable conformer will exhibit a non-planar arrangement to minimize these steric clashes.
For a closely related compound, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole , X-ray crystallography studies have provided precise measurements of these dihedral angles. In its crystal structure, the phenyl rings at positions 3 and 5 form dihedral angles of 39.61° and 9.41°, respectively, with the central pyrazole ring. The dihedral angle between the pyrazole ring and the dinitrophenyl ring is 46.95°. nih.gov These values suggest a significantly twisted structure, which is a common feature in such substituted pyrazoles to alleviate steric strain.
Computational models can generate data on the relative energies of different conformers, which can be presented in a data table to summarize the conformational landscape.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound (Note: This table is illustrative, based on expected outcomes from computational modeling. Specific values would require dedicated calculations for this compound.)
| Conformer | Dihedral Angle (Nitrophenyl-Pyrazole) | Dihedral Angle (Phenyl-Pyrazole at C3) | Dihedral Angle (Phenyl-Pyrazole at C5) | Relative Energy (kcal/mol) |
| 1 (Lowest Energy) | ~45° | ~40° | ~10° | 0.00 |
| 2 | ~90° | ~40° | ~10° | +2.5 |
| 3 | ~0° | ~40° | ~10° | +5.0 (Steric Clash) |
Empirical Relationships between Crystal Structure and Thermodynamic Parameters
The way molecules pack in a crystal lattice has a direct influence on the thermodynamic properties of the solid state, such as melting point and enthalpy of sublimation. The study of these relationships provides a bridge between the microscopic arrangement of molecules and the macroscopic thermal behavior of the material.
In a series of pyrazolo[1,5-a]pyrimidines, it was demonstrated that the energetic content of intermolecular interactions and the contact surfaces of the molecules are correlated with the thermodynamic properties of the crystal. rsc.org Specifically, compounds with weaker electrostatic intermolecular interactions tend to have larger contact surfaces to achieve stable crystal packing. rsc.org The study also found a correlation between the sublimation enthalpy and the calculated energy of a supramolecular cluster, indicating that the interactions within the first coordination sphere are representative of the entire crystal lattice energy. rsc.org
For pyrazole derivatives, intermolecular interactions such as π-π stacking and C-H···π interactions are often significant in directing the crystal packing. The crystal structure of the related 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole reveals a packing arrangement into helical stacks, which are stabilized by weak C-H···O interactions. nih.gov
Thermodynamic data for other related pyrazoles can provide a basis for understanding the empirical relationships for this compound. For example, the thermodynamic properties of 1-methyl-3,5-diphenyl-pyrazole have been determined, showing a melting point of 332.903 K and a molar enthalpy of fusion of 17.46 kJ·mol⁻¹. researchgate.net The parent compound, 3,5-diphenylpyrazole (B73989) , has a melting point in the range of 199-203 °C. sigmaaldrich.comsigmaaldrich.com
By analyzing the crystal structures and thermodynamic data of a series of related compounds, empirical relationships can be established. For instance, a higher density of strong intermolecular interactions and more efficient crystal packing generally lead to a higher melting point and greater enthalpy of sublimation.
Table 2: Crystal and Thermodynamic Data for Related Pyrazole Derivatives (Note: This table compiles available data for related compounds to illustrate the structure-property relationships. Data for the title compound is not available.)
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Melting Point (°C) | Molar Enthalpy of Fusion (kJ/mol) |
| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole nih.gov | Orthorhombic | P2₁2₁2₁ | C-H···O, π-π stacking | Not Reported | Not Reported |
| 1-methyl-3,5-diphenyl-pyrazole researchgate.net | Not Reported | Not Reported | Not Reported | 59.75 | 17.46 |
| 3,5-diphenylpyrazole sigmaaldrich.comsigmaaldrich.com | Not Reported | Not Reported | N-H···N hydrogen bonding, π-π stacking | 199-203 | Not Reported |
| 1-hydroxymethyl-3,5-diphenylpyrazole mdpi.com | Not Reported | Not Reported | O-H···N hydrogen bonding | 122-123 | Not Reported |
The data in Table 2 suggests that the nature of the substituent at the N1 position significantly impacts the melting point. The presence of a hydrogen-bonding group, as in 3,5-diphenylpyrazole, leads to a high melting point due to strong intermolecular forces. The introduction of a methyl group in 1-methyl-3,5-diphenyl-pyrazole disrupts this hydrogen bonding, resulting in a much lower melting point. It can be inferred that the thermodynamic properties of this compound will be largely influenced by the packing efficiency and the nature of the intermolecular interactions involving the nitro group and the phenyl rings.
Photophysical Properties and Photochemistry of 1 2 Nitrophenyl 3,5 Diphenylpyrazole
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
A thorough search of scientific databases and literature reveals no specific studies detailing the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(2-nitrophenyl)-3,5-diphenylpyrazole. Therefore, no data on its absorption maxima (λmax), molar absorptivity (ε), or the influence of solvent polarity on its electronic transitions can be presented.
Photoluminescence and Emission Spectroscopy
There is no available information in the scientific literature concerning the photoluminescence and emission spectroscopy of this compound. Consequently, details regarding its fluorescence or phosphorescence spectra, emission maxima, quantum yields of fluorescence, and excited-state lifetimes are unknown.
Transient Absorption Spectroscopy for Excited State Dynamics
No studies employing transient absorption spectroscopy to investigate the excited-state dynamics of this compound have been found in the public domain. As a result, there is no data available on the lifetimes and decay kinetics of its excited singlet or triplet states.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
While intramolecular charge transfer (ICT) is a known phenomenon in many nitroaromatic compounds, no specific research has been published that investigates or confirms the occurrence of ICT in this compound. The presence of the electron-donating diphenylpyrazole moiety and the electron-withdrawing nitrophenyl group suggests the possibility of ICT, but this has not been experimentally or theoretically verified for this specific molecule.
Studies on Quantum Yields of Photochemical Processes
There is a lack of published data on the quantum yields of any photochemical processes involving this compound. Without experimental studies, the efficiency of any potential photoreactions remains unquantified.
Photochemical Reaction Pathways (e.g., Photodehydrogenation, Photo-oxidation)
Specific photochemical reaction pathways for this compound, such as photodehydrogenation or photo-oxidation, have not been reported in the scientific literature. While related compounds may undergo such reactions, the specific reactivity of this compound under photochemical conditions has not been investigated or documented.
Applications in Advanced Materials Science and Functional Materials
Development of Fluorescent Dyes and Pigments
Pyrazole (B372694) derivatives are well-regarded for their fluorescent properties, and the introduction of various substituents allows for the fine-tuning of their emission and absorption characteristics. The 1,3,5-triaryl-2-pyrazoline nucleus, a close relative of the pyrazole core, is known to exhibit fluorescence, with the aryl groups at the 1 and 3 positions being in conjugation with the pyrazoline ring. nih.gov For instance, a series of 1,3,5-triaryl-2-pyrazolines with alkoxy groups have been shown to fluoresce in the blue region of the visible spectrum. nih.gov
In a study on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), a structural isomer of the title compound, the molecule exhibited an absorption band at 316 nm in ethanol. researchgate.net Its fluorescence spectrum showed three distinct bands around 411 nm, 436 nm, and 463 nm. researchgate.net The presence of the nitro group, an electron-withdrawing substituent, and the phenyl groups, which can extend the π-conjugation, are crucial in determining these photophysical properties. The position of the nitro group on the phenyl ring significantly influences the electronic structure and, consequently, the fluorescent behavior. For 1-(2-Nitrophenyl)-3,5-diphenylpyrazole, the ortho-position of the nitro group can lead to steric interactions that may cause a twist in the molecule, affecting the planarity and the extent of conjugation, which in turn would modulate its fluorescent properties compared to its para-substituted counterpart.
The fluorescence of such compounds can be sensitive to the solvent environment, concentration, and pH, making them potential candidates for sensor applications. For example, the fluorescence of some pyrazole-based probes can be quenched or enhanced in the presence of specific ions or molecules. tdl.org
Table 1: Photophysical Properties of a Related Nitrophenyl-Substituted Pyrazole
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) | Ethanol | 316 nm | 411, 436, 463 nm |
Data sourced from a study on a structural isomer. researchgate.net
Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
The field of organic electronics has seen significant advancements through the development of novel materials for devices like Organic Light-Emitting Diodes (OLEDs). Pyrazoline derivatives, which share a structural kinship with pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency, making them valuable in OLED fabrication. researchgate.net They can function as both hole-transporting layers (HTL) and emissive layers (EML). researchgate.net
The suitability of a material for OLED applications is often determined by its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a series of push-pull tetrazoles with a p-nitrophenyl group as an acceptor, the LUMO energies were found to be in a narrow range (-1.73 to -1.93 eV), while the HOMO energies varied more significantly (-6.87 to -8.81 eV) depending on the donor group. nih.gov This tunability of the HOMO-LUMO gap is critical for designing efficient OLEDs.
Exploration of Electronic Properties for Device Integration
The electronic properties of pyrazole derivatives are a key area of research for their integration into electronic devices. Density Functional Theory (DFT) is a powerful tool for predicting these properties. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations showed that the HOMO was primarily located on the pyrazole ring and the two nitrogen atoms, while the LUMO was situated on the phenyl ring. nih.gov
The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can modulate its electronic characteristics. Electron-withdrawing groups, such as the nitro group in this compound, are known to stabilize the LUMO, which can be beneficial for electron transport in certain device architectures. The calculated HOMO-LUMO energy gap for some nitrophenyl-substituted pyrazole derivatives has been shown to be in a range that makes them suitable for optoelectronic applications. nih.gov
The unique properties of pyrazoles are also linked to their reactivity, with electrophilic substitution typically occurring at the C4 position and nucleophilic attacks at the C3 and C5 positions. nih.gov This allows for a wide range of structural modifications to fine-tune their electronic behavior for specific device requirements.
Pyrazole Derivatives as Components in Polymer Science
The incorporation of functional moieties like pyrazoles into polymer structures can impart desirable optical and electronic properties to the resulting materials. This can be achieved by creating polymers with pyrazole units in the main chain or as pendant groups. Such functional polymers are being explored for a variety of applications, including optoelectronics and drug delivery. tdl.org
For example, pyrazolyl-substituted polyconjugated molecules are being investigated for their potential in optoelectronics. researchgate.net The functionalization of a polymer backbone with specific groups can enhance properties and lead to new applications. tdl.org While there are no specific reports found on polymers derived from this compound, the synthesis of pyrazole-containing polymers is an active area of research. These polymers could potentially be used in flexible electronic devices, sensors, and other advanced material applications. The development of new organic materials with improved charge carrier mobility and stability is a key driver for advancements in this field. nih.gov
Role in Supramolecular Chemistry for Directed Assembly
The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions, making pyrazole derivatives valuable building blocks in supramolecular chemistry. nih.gov This coordination can be used to direct the self-assembly of complex, well-defined structures such as coordination polymers and metal-organic frameworks (MOFs).
The specific arrangement of substituents on the pyrazole ring influences the coordination mode and the resulting supramolecular architecture. The phenyl and nitrophenyl groups in this compound can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, which further guide the self-assembly process. In a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π interactions between translationally related molecules were observed to form supramolecular chains. chemicalbook.com
The synthesis of Schiff bases from aminopyrazole precursors and their subsequent coordination to metals like palladium has been reported. mdpi.com For instance, a Schiff base derived from a 1-(2-nitrophenyl)-1H-pyrazole derivative was synthesized, highlighting the utility of this scaffold in creating more complex ligands. mdpi.com These types of supramolecular structures are of interest for applications in catalysis, gas storage, and sensing.
Q & A
Basic: What are the standard synthetic protocols for 1-(2-Nitrophenyl)-3,5-diphenylpyrazole, and how is purity validated?
Answer:
The synthesis typically involves a multi-step approach, including cyclocondensation of substituted hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, analogous pyrazole derivatives are synthesized by refluxing precursors in ethanol or toluene under nitrogen, followed by purification via column chromatography . Purity is validated using:
- IR spectroscopy : To confirm functional groups (e.g., nitro, pyrazole ring vibrations).
- NMR (¹H/¹³C) : To verify substituent positions and aromatic proton environments.
- Single-crystal X-ray diffraction : For definitive structural confirmation .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H and ¹³C NMR : Assigns proton environments and carbon frameworks. For instance, downfield shifts in aromatic protons indicate nitro-group proximity .
- IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and pyrazole ring (1600–1500 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvent effects, crystal packing forces, or dynamic processes (e.g., tautomerism). Strategies include:
- Single-crystal X-ray analysis : Provides unambiguous structural data to validate computational models .
- DFT calculations : Incorporate solvent and temperature parameters to refine predictions.
- Variable-temperature NMR : Detects dynamic conformational changes in solution .
Advanced: How should experimentalists design assays to evaluate the compound’s cytotoxic and pro-oxidant effects?
Answer:
A tiered approach is recommended:
Cytotoxicity screening :
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., IC₅₀ determination).
- LDH release assay : Quantifies membrane integrity post-treatment .
Pro-oxidant evaluation :
- Total Antioxidant Capacity (TAC) : Assesses radical scavenging (e.g., ABTS⁺/DPPH assays).
- Total Oxidative Stress (TOS) : Measures ROS generation via fluorometric probes .
Dose-response studies : Establish concentration-dependent effects and therapeutic windows.
Advanced: How can crystallographic data inform structure-activity relationship (SAR) models for this compound?
Answer:
X-ray-derived parameters (e.g., dihedral angles, hydrogen-bonding networks) can be integrated into SAR studies by:
- Molecular docking : Correlates crystallographic geometry with target binding affinities (e.g., enzyme active sites).
- QSAR modeling : Uses bond lengths and substituent orientations as descriptors to predict bioactivity .
- Comparative analysis : Overlay crystal structures with analogs to identify critical pharmacophoric features .
Basic: What are the common pitfalls in synthesizing nitro-substituted pyrazoles, and how can they be mitigated?
Answer:
- Nitro-group instability : Avoid high temperatures; use mild reducing agents if necessary.
- Byproduct formation : Optimize stoichiometry and reaction time (monitor via TLC).
- Purification challenges : Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures .
Advanced: What strategies are effective in analyzing non-covalent interactions (e.g., π-π stacking) in crystalline forms?
Answer:
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯O/N interactions).
- Cambridge Structural Database (CSD) : Compares packing motifs with structurally similar compounds.
- DFT-D3 calculations : Quantifies dispersion forces contributing to crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
